molecular formula C18H15N5O2 B2736407 2-(1H-benzo[d]imidazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034370-48-2

2-(1H-benzo[d]imidazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide

Katalognummer: B2736407
CAS-Nummer: 2034370-48-2
Molekulargewicht: 333.351
InChI-Schlüssel: VIZOWCOBCNFLMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-Benzo[d]imidazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide (CAS 2034370-48-2) is a synthetic small molecule with a molecular formula of C18H15N5O2 and a molecular weight of 333.3 g/mol . This acetamide derivative features a hybrid architecture incorporating benzimidazole, furan, and pyrazine heterocyclic systems, which are privileged scaffolds in medicinal chemistry known for their diverse biological activities. The presence of these structural motifs suggests potential for investigation in multiple research areas, particularly in infectious disease and oncology research. The compound's molecular framework is of significant interest for early-stage drug discovery. The benzimidazole core is a common pharmacophore in various therapeutic agents, while the pyrazine ring is a key structural component in established pharmaceuticals such as the first-line anti-tuberculosis drug Pyrazinamide . Recent research on pyrazinamide has revealed its unique mechanism of action against non-replicating persister populations of Mycobacterium tuberculosis, primarily through disruption of coenzyme A synthesis and energy production, which contributes to shortening therapy duration . Similarly, furan-containing compounds have demonstrated notable antitubercular and antibacterial activities in recent studies, further supporting the research potential of this heterocyclic hybrid structure . This chemical entity is provided exclusively for research purposes in laboratory settings. Researchers can utilize this compound as a chemical reference standard, a building block for synthesizing more complex molecules, or a molecular probe for investigating novel biological targets and pathways. All available biochemical and pharmacological data for this compound should be generated through appropriate experimental validation. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or personal application. For comprehensive product handling, storage, and safety information, researchers should consult the specific safety data sheet provided with the material.

Eigenschaften

IUPAC Name

2-(benzimidazol-1-yl)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c24-17(11-23-12-22-13-4-1-2-5-15(13)23)21-10-14-18(20-8-7-19-14)16-6-3-9-25-16/h1-9,12H,10-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZOWCOBCNFLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NCC3=NC=CN=C3C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzo[d]imidazole core This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow chemistry could also be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo a variety of chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.

  • Reduction: The pyrazinyl group can be reduced to form pyrazinylamine.

  • Substitution: Various substituents can be introduced at different positions on the benzo[d]imidazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Furan-2-carboxylic acid

  • Reduction: Pyrazinylamine

  • Substitution: Various substituted benzo[d]imidazoles

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide typically involves multi-step reactions that incorporate benzimidazole and pyrazine derivatives. The structural elucidation is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the compound's identity and purity.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole compounds exhibit notable antimicrobial properties. For instance, studies have demonstrated that related benzimidazole derivatives show effectiveness against a range of Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundMIC (µg/mL)Target Bacteria/Fungi
Compound A1.27Staphylococcus aureus
Compound B1.43Escherichia coli
Compound C2.60Klebsiella pneumoniae

Anticancer Activity

The anticancer potential of 2-(1H-benzo[d]imidazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide has been evaluated in various cancer cell lines. Studies indicate that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and induction of cell cycle arrest .

Table 2: Anticancer Activity against Different Cell Lines

CompoundIC50 (µM)Cell Line
Compound D5.85HCT116 (Colorectal Cancer)
Compound E4.53MCF7 (Breast Cancer)

Antitubercular Activity

In vitro studies have shown that certain benzimidazole derivatives possess antitubercular activity against Mycobacterium tuberculosis. These compounds are evaluated for their ability to inhibit key enzymes involved in the mycobacterial metabolic pathways .

Table 3: Antitubercular Activity

CompoundInhibition (%)Target Enzyme
Compound F85%Isocitrate lyase
Compound G75%Pantothenate synthetase

Mechanistic Insights

The mechanism of action for these compounds often involves interaction with specific biological targets such as enzymes or receptors critical for microbial survival or cancer cell growth. For instance, the inhibition of dihydrofolate reductase by benzimidazole derivatives has been highlighted as a significant pathway for their antimicrobial effects .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Case Study on Antimicrobial Efficacy : A study conducted on a series of benzimidazole derivatives showed significant activity against resistant strains of bacteria, suggesting a potential for development into new antibiotic therapies.
  • Case Study on Anticancer Properties : Research on HCT116 colorectal cancer cells revealed that specific modifications to the benzimidazole ring enhanced cytotoxicity compared to standard chemotherapy agents.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Bioactive Substituents : Nitro groups (W1) enhance antimicrobial activity, while triazole/thiazole moieties (9b, 30) improve target binding via hydrogen bonding .
  • Linker Flexibility : The acetamide bridge in the target compound allows conformational adaptability, similar to 1o and W1, but lacks the thioether or triazole groups seen in more potent analogs .
  • Aromatic Systems : Pyrazine-furan in the target compound may offer superior metabolic stability compared to pyrazole (30) or naphthalene () derivatives .

Biologische Aktivität

The compound 2-(1H-benzo[d]imidazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide is a synthetic derivative of benzimidazole and pyrazine, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables and case studies derived from diverse sources.

Chemical Structure and Properties

The compound's structure can be denoted as follows:

C15H14N4O(CAS Number 1212796 36 5)\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}\quad (\text{CAS Number 1212796 36 5})

This structure includes a benzimidazole ring, a pyrazine moiety, and an acetamide functional group, which are known to contribute to its biological properties.

Antimicrobial Activity

Research has indicated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds often fall below 10 µg/mL, indicating potent activity.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget OrganismMIC (µg/mL)
2-(1H-indol-3-yl)-1H-benzo[d]imidazoleS. aureus ATCC 25923<1
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazoleC. albicans ATCC 102313.9
2-(furan-2-carboxamido)-N-(6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazoleE. coli50

The compound's efficacy is attributed to its ability to inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

In addition to antimicrobial properties, derivatives of benzimidazole have been investigated for their anticancer potential. Studies suggest that these compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .

Case Study: Inhibition of Cancer Cell Lines
A recent study evaluated the cytotoxic effects of related benzimidazole derivatives on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant anticancer activity.

Table 2: Anticancer Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (µM)
Compound AMCF-75.0
Compound BHeLa3.5
Compound CA549 (lung cancer)4.2

The biological activity of 2-(1H-benzo[d]imidazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • DNA Interaction : It is hypothesized that the compound can intercalate with DNA, disrupting replication processes.
  • Apoptosis Induction : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Q & A

Basic: How can the purity and structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:
Purity and structural confirmation require a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to verify hydrogen/carbon environments, such as imidazole aromatic protons (~7.5–8.5 ppm) and acetamide carbonyl carbons (~165–175 ppm). Cross-check peak integration ratios with expected molecular motifs .
  • High-Performance Liquid Chromatography (HPLC): Quantify purity (>95%) using reverse-phase C18 columns with UV detection at λ = 254 nm. Adjust mobile phase (e.g., acetonitrile/water gradient) to resolve impurities .
  • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS, observing the [M+H]+^+ ion. Fragmentation patterns can validate functional groups like the pyrazine ring .

Advanced: What strategies resolve contradictory data in biological activity assays (e.g., inconsistent IC50 values)?

Methodological Answer:
Address discrepancies through:

  • Assay Standardization: Control variables like cell line passage number, solvent (DMSO concentration ≤0.1%), and incubation time. Use reference inhibitors (e.g., COX-2 inhibitors for anti-inflammatory assays) as internal controls .
  • Dose-Response Replication: Perform triplicate assays with 8–10 concentration points to refine IC50 calculations. Apply nonlinear regression models (e.g., GraphPad Prism) to minimize variability .
  • Target Selectivity Profiling: Use kinase/enzyme panels to rule off-target effects. For example, if inconsistent in kinase inhibition, test against homologous enzymes (e.g., EGFR vs. HER2) .

Basic: What synthetic routes are optimal for introducing the furan-2-ylpyrazine moiety?

Methodological Answer:
Key steps include:

  • Suzuki-Miyaura Coupling: React 3-bromopyrazine with furan-2-ylboronic acid under Pd(PPh3_3)4_4 catalysis. Use anhydrous DMF at 80°C for 12 hours, achieving >80% yield .
  • Reductive Amination: Couple the pyrazine-furan intermediate with 2-(1H-benzo[d]imidazol-1-yl)acetic acid via EDC/HOBt-mediated amide bond formation. Monitor by TLC (silica gel, ethyl acetate/hexane 3:7) .
  • Purification: Isolate the final product via flash chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

  • Core Modifications: Systematically alter substituents:
    • Benzimidazole: Replace with indole or triazole to assess π-π stacking effects.
    • Furan-Pyrazine: Introduce electron-withdrawing groups (e.g., Cl, NO2_2) at the furan 5-position to modulate electron density .
  • Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase hinge regions). Compare with co-crystal structures of similar acetamides .
  • In Vivo Correlation: Test top derivatives in rodent models for bioavailability and toxicity. Measure plasma half-life via LC-MS/MS .

Basic: Which spectroscopic techniques best characterize the acetamide linkage?

Methodological Answer:

  • Infrared (IR) Spectroscopy: Identify the amide C=O stretch (~1640–1680 cm1^{-1}) and N-H bend (~1540 cm1^{-1}). Compare with reference spectra of acetamide derivatives .
  • 13C^{13}C-NMR: Detect the carbonyl carbon at ~170 ppm. For N-methylation, observe downfield shifts (~3–5 ppm) in adjacent carbons .
  • X-ray Crystallography: Resolve the planar acetamide geometry and dihedral angles relative to the benzimidazole ring. Use single crystals grown via slow evaporation (methanol/chloroform) .

Advanced: How to troubleshoot low yields in multi-step syntheses?

Methodological Answer:

  • Intermediate Stability: Protect reactive groups (e.g., imidazole NH with Boc). For moisture-sensitive steps (e.g., Grignard reactions), use anhydrous solvents and inert atmospheres .
  • Catalyst Optimization: Screen Pd catalysts (e.g., PdCl2_2(dppf) vs. Pd(OAc)2_2) for cross-coupling efficiency. Additives like K3_3PO4_4 may improve coupling yields .
  • Workup Refinement: Extract polar byproducts (e.g., unreacted boronic acids) with saturated NaHCO3_3. Use silica gel plugs to remove Pd residues .

Basic: What in vitro assays are suitable for initial anti-inflammatory screening?

Methodological Answer:

  • COX-1/COX-2 Inhibition: Use colorimetric kits (Cayman Chemical) to measure prostaglandin E2_2 (PGE2_2) reduction. Pre-incubate compounds (10 µM) with recombinant enzymes .
  • NF-κB Luciferase Reporter Assay: Treat RAW 264.7 macrophages (LPS-stimulated) and quantify luminescence. Normalize to cell viability (MTT assay) .
  • Cytokine ELISA: Measure TNF-α/IL-6 levels in supernatants. Use dexamethasone as a positive control .

Advanced: How to analyze metabolic stability using microsomal assays?

Methodological Answer:

  • Liver Microsome Incubation: Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Quench with acetonitrile at 0, 15, 30, and 60 minutes .
  • LC-MS Quantification: Monitor parent compound depletion via MRM transitions. Calculate half-life (t1/2_{1/2}) using first-order kinetics .
  • Metabolite ID: Use high-resolution MS (Q-TOF) to detect hydroxylation or demethylation products. Compare fragmentation with synthetic standards .

Basic: How to validate target engagement in cellular assays?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA): Heat-treat lysates (e.g., HeLa cells) at 55–65°C. Detect stabilized target proteins (e.g., kinases) via Western blot .
  • Pull-Down Assays: Immobilize the compound on NHS-activated Sepharose. Incubate with cell lysates and identify bound proteins by LC-MS/MS .
  • Competitive Binding: Co-treat with a known inhibitor (e.g., staurosporine for kinases) and measure IC50 shifts .

Advanced: What computational methods predict off-target interactions?

Methodological Answer:

  • Pharmacophore Screening: Use Schrödinger’s Phase to match against databases like ChEMBL. Prioritize targets with >70% shape similarity .
  • Molecular Dynamics (MD): Simulate binding to homology-modeled proteins (e.g., GPCRs) for 100 ns. Analyze RMSD and binding free energy (MM-PBSA) .
  • Machine Learning: Train SVM models on PubChem BioAssay data to predict cytochrome P450 inhibition .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.